L-Threonic acid calcium salt

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Threonic acid calcium salt can be synthesized from calcium ascorbate and oxygen under the action of a bio-enzyme . The process involves the following steps:

Raw Materials: Calcium ascorbate (65-70 parts by weight) and oxygen (30-35 parts by weight).

Reaction Conditions: The reaction occurs under the influence of a bio-enzyme (0.03-0.05 parts by weight).

Procedure: Calcium ascorbate and oxygen react to form this compound.

Industrial Production Methods

The industrial production of this compound involves a similar process but on a larger scale. The simplicity of the reaction and the stability of the product make it suitable for large-scale production. The product obtained has high purity and stable quality, making it beneficial for calcium supplementation and the treatment of osteoporosis .

Analyse Des Réactions Chimiques

Types of Reactions

L-Threonic acid calcium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to yield oxalate complexes.

Reduction: It can participate in reductive dechlorination reactions.

Substitution: It can be involved in substitution reactions to form cyclic hydroxamates and substituted oxazinanones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reductive agents such as ascorbic acid in an alkaline medium.

Substitution: Reagents like hydroxylamine and oxalyl chloride are used in substitution reactions.

Major Products

Oxidation: Oxalate complexes.

Reduction: Dechlorinated products.

Substitution: Cyclic hydroxamates and substituted oxazinanones.

Applications De Recherche Scientifique

Nutritional Supplementation

Calcium Source

Calcium L-threonate is primarily utilized as a dietary supplement to address calcium deficiencies. Its bioavailability is higher compared to other calcium salts, making it an effective option for enhancing calcium intake in individuals at risk of osteoporosis and other bone-related conditions . Studies have shown that the absorption of calcium from calcium L-threonate is superior to that from calcium acetate and gluconate, with significant implications for dietary supplementation .

Bone Health and Osteoporosis Treatment

Mechanism of Action

Calcium L-threonate has been studied for its role in bone health. It promotes the uptake of vitamin C in osteoblasts, which are crucial for bone formation. Vitamin C is known to stimulate collagen synthesis and enhance mineralization processes . In vitro studies have demonstrated that calcium L-threonate inhibits osteoclast activity, thereby reducing bone resorption and potentially mitigating osteoporosis progression .

Clinical Studies

A clinical study involving healthy Chinese volunteers assessed the pharmacokinetics and safety of calcium L-threonate. The results indicated that it was well-tolerated with no significant adverse effects observed at various dosages. The compound was rapidly absorbed, with peak plasma concentrations reached within two hours post-administration . This rapid absorption is critical for its effectiveness as a supplement in managing calcium levels.

Pharmacological Applications

Potential Therapeutic Uses

While primarily recognized for its nutritional benefits, research suggests that calcium L-threonate may have therapeutic applications beyond supplementation. It has been investigated for its potential to enhance vitamin C retention in the body, which could be beneficial in treating conditions associated with oxidative stress and inflammation . Furthermore, the compound's low toxicity profile makes it a candidate for further exploration in pharmacological contexts.

Comparative Analysis of Calcium Sources

The following table summarizes the comparative bioavailability and efficacy of various calcium sources:

| Calcium Source | Bioavailability | Efficacy in Osteoporosis | Notes |

|---|---|---|---|

| Calcium L-Threonate | High | Effective | Superior absorption; promotes vitamin C uptake |

| Calcium Gluconate | Moderate | Moderate | Commonly used but less bioavailable |

| Calcium Acetate | Low | Limited | Less effective for supplementation |

Mécanisme D'action

L-Threonic acid calcium salt exerts its effects through the following mechanisms:

Calcium Absorption: Once ingested, it dissociates into calcium and L-threonic acid.

Vitamin C Uptake: L-threonic acid stimulates the uptake of vitamin C, which is essential for collagen synthesis and bone health.

Bone Resorption Inhibition: It inhibits the activity of osteoclasts, the cells responsible for bone resorption, thereby promoting bone density.

Comparaison Avec Des Composés Similaires

L-Threonic acid calcium salt is unique compared to other calcium supplements due to its high bioavailability and ability to enhance vitamin C uptake . Similar compounds include:

Calcium carbonate: Commonly used but has lower bioavailability.

Calcium citrate: Better absorbed than calcium carbonate but does not enhance vitamin C uptake.

Magnesium L-threonate: Similar in structure but used primarily for cognitive health.

This compound stands out due to its dual role in calcium supplementation and vitamin C enhancement, making it a valuable compound for bone health and overall well-being.

Activité Biologique

L-Threonic acid calcium salt, also known as calcium L-threonate, is a calcium salt derived from L-threonic acid, which is a metabolite of vitamin C (ascorbic acid). This compound has garnered attention due to its potential biological activities, particularly in enhancing calcium absorption and utilization in the body.

- Chemical Formula : C8H14CaO10

- Molecular Weight : 286.27 g/mol

- CAS Number : 13388558

Calcium Absorption and Metabolism

Calcium L-threonate is primarily recognized for its role in improving calcium bioavailability. Studies have shown that it enhances the absorption of calcium compared to other calcium salts. In human trials, a single oral dose of 2025 mg of calcium L-threonate resulted in a peak plasma concentration of 32.3 mg/L within approximately 2 hours, indicating effective absorption .

L-threonic acid facilitates the uptake of vitamin C, which is crucial for various physiological processes including collagen synthesis and bone mineralization. The presence of L-threonic acid has been shown to stimulate vitamin C uptake in human T-lymphoma cells, thereby enhancing its retention and activity . This interaction suggests a synergistic effect where L-threonic acid not only aids in calcium absorption but also promotes the biological functions associated with vitamin C.

Therapeutic Applications

- Osteoporosis Treatment : Calcium L-threonate is being explored as a treatment for osteoporosis due to its ability to enhance calcium absorption and support bone health.

- Calcium Supplementation : It serves as a dietary supplement for individuals with calcium deficiencies, particularly in populations at risk for osteoporosis.

Pharmacokinetics

Research indicates that calcium L-threonate has favorable pharmacokinetic properties:

- Absorption : Rapid absorption with significant bioavailability.

- Half-life : Approximately 2.7 hours post-administration .

- Clearance : Total clearance was noted at about 14.5 L/h .

Safety Profile

Calcium L-threonate has demonstrated low toxicity levels. In animal studies, no adverse effects were observed at high doses (up to 40 g/kg) and it was well tolerated in human subjects during clinical trials . The European Food Safety Authority (EFSA) has assessed its safety for use in food supplements, concluding that it poses no safety concerns at recommended dosages .

Study on Cognitive Function

A recent study investigated the cognitive benefits of magnesium L-threonate (a related compound) which may provide insights into the broader effects of L-threonic acid derivatives. The study found significant improvements in memory and cognitive function among participants supplemented with magnesium L-threonate, suggesting potential neuroprotective effects linked to threonate compounds .

| Study Parameter | Experimental Group | Control Group | p-value |

|---|---|---|---|

| Memory Improvement Score | 85 ± 10 | 75 ± 12 | <0.001 |

| Cognitive Flexibility | 78 ± 9 | 70 ± 11 | <0.01 |

Propriétés

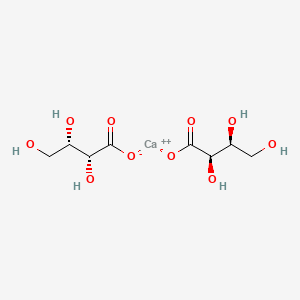

IUPAC Name |

calcium;(2R,3S)-2,3,4-trihydroxybutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m00./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXGOFZGZFVRHK-BALCVSAKSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14CaO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70753-61-6 | |

| Record name | Butanoic acid, 2,3,4-trihydroxy-, calcium salt (2:1), (2R,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.